

# MMV024101 IUPAC name and synonyms

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## Compound of Interest

Compound Name: MMV024101

Cat. No.: B1677362

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An In-Depth Technical Guide to **MMV024101**: A Novel Antimalarial Candidate

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**MMV024101** is a potent antimalarial compound identified from the Medicines for Malaria Venture (MMV) Pathogen Box. It functions as an inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme in the parasite's life cycle. This document provides a comprehensive technical overview of **MMV024101**, including its chemical identity, mechanism of action, available quantitative data, detailed experimental methodologies, and a visualization of its known signaling pathway.

## Chemical Identity

### IUPAC Name and Synonyms

The chemical identity of **MMV024101** is well-defined, providing a basis for its synthesis and characterization.

Identifier	Value
IUPAC Name	5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide[1]
Synonyms	MMV-024101, MMV 024101, TCMDC-134293[1]
CAS Number	1092565-44-0[1][2]
Molecular Formula	C <sub>16</sub> H <sub>12</sub> N <sub>6</sub> O <sub>2</sub> S[1]

## Quantitative Data Summary

**MMV024101** has been characterized by its potent in vitro activity against *Plasmodium falciparum*, alongside initial assessments of its physicochemical and pharmacokinetic properties.

**Table 2.1: In Vitro Antimalarial Activity**

Parameter	Value	Organism/Strain	Reference
IC <sub>50</sub>	543 nM	<i>Plasmodium falciparum</i> NF54	[2]

**Table 2.2: Physicochemical and Pharmacokinetic Properties**

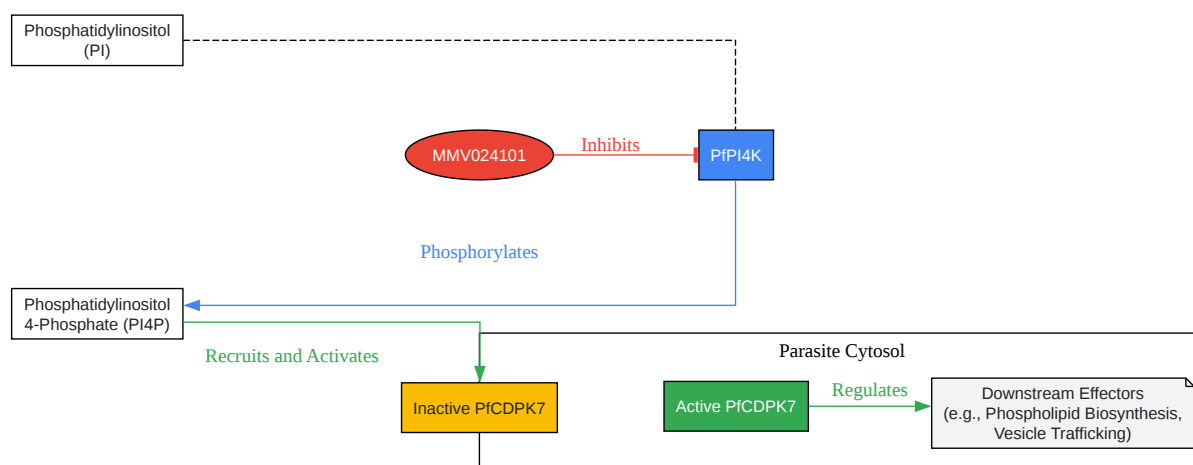
Parameter	Value	Conditions	Reference
Aqueous Solubility	<5 µM	Not specified	[2]
Metabolic Stability	2% of parent compound remaining	After 30 min incubation with mouse liver microsomes	[2]

## Mechanism of Action and Signaling Pathway

**MMV024101** exerts its antimalarial effect by targeting and inhibiting *Plasmodium falciparum* phosphatidylinositol 4-kinase (PfPI4K).[2] PfPI4K is a crucial enzyme that phosphorylates

phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid and a component of cellular membranes, essential for various processes in the parasite, including vesicle trafficking and phospholipid biosynthesis.[3][4]

Inhibition of PfPI4K by **MMV024101** disrupts the intracellular localization and activity of downstream effectors that rely on PI4P for their function. One such critical downstream effector is the *P. falciparum* calcium-dependent protein kinase 7 (PfCDPK7).[3] PfCDPK7 localization to vesicular structures is dependent on its interaction with 4'-phosphorylated phosphoinositides like PI4P.[3] By inhibiting PfPI4K, **MMV024101** prevents the proper localization and function of PfCDPK7, which in turn impairs vital processes such as phosphatidylcholine (PC) synthesis.[3] This disruption of essential cellular functions ultimately leads to parasite death.



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**MMV024101** inhibits PfPI4K, disrupting PI4P-dependent signaling.

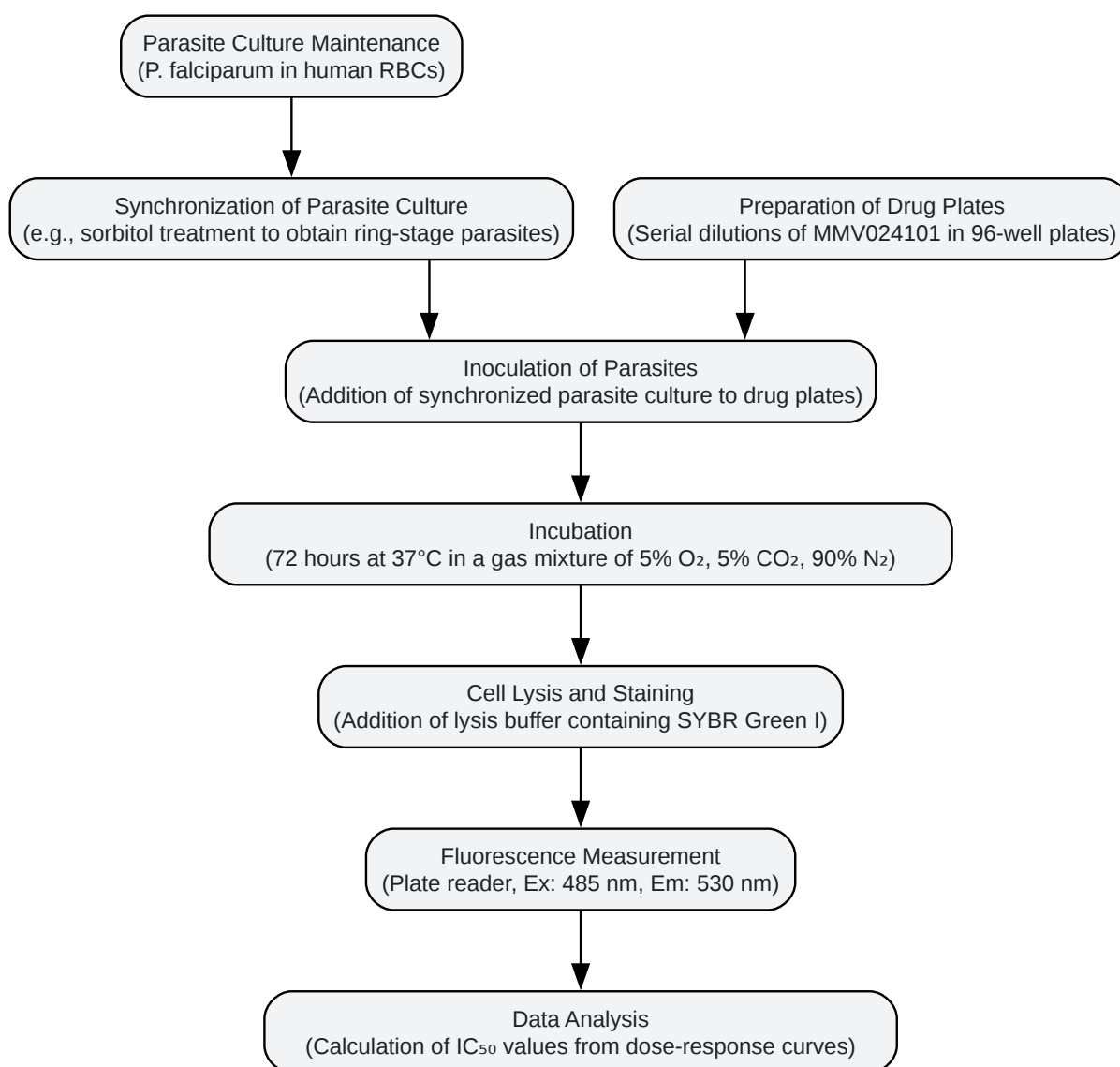
## Experimental Protocols

The following sections describe generalized yet detailed methodologies for the key experiments cited in the characterization of **MMV024101**.

## In Vitro Antimalarial Activity Assay (*P. falciparum*)

This protocol is based on the widely used SYBR Green I-based fluorescence assay to determine the 50% inhibitory concentration (IC<sub>50</sub>) of a compound against the asexual blood stages of *P. falciparum*.

Workflow:



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